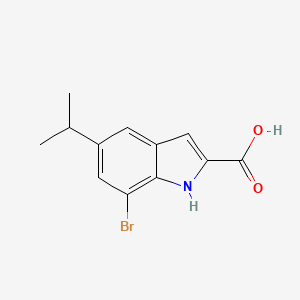

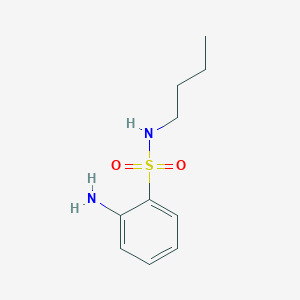

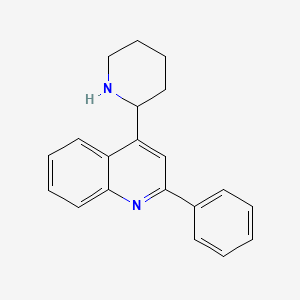

![molecular formula C11H15NO B1275266 N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine CAS No. 110841-68-4](/img/structure/B1275266.png)

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-methylated amines can be achieved through the use of methanol as a methylating agent. Paper describes a method where N-methylation of amines with methanol occurs at room temperature using a silver-loaded titanium dioxide (Ag/TiO2) photocatalyst under UV-vis light irradiation. This process is applicable to amines with various functional groups, which suggests that a similar approach might be used for synthesizing "N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine".

Molecular Structure Analysis

While the exact molecular structure of "N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine" is not provided, paper discusses the synthesis and structure of a complex molecule with a substituted quinolyl and phenyl group. The paper mentions the use of X-ray diffraction to confirm the structure of the synthesized molecule. Similar analytical techniques could be employed to determine the molecular structure of "N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine".

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine". However, paper discusses the use of a methanimine synthon in [2 + 2] cycloadditions with ketenes to produce β-lactams. This indicates that N-methylated amines can participate in cycloaddition reactions, which could be relevant for the compound . Paper explores the reactivity of N-methoxy-9-methyl-9H-purin-6-amines in alkylation reactions, suggesting that N-methylated amines can undergo various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine" are not discussed in the provided papers. However, paper provides detailed information on the physical properties of a related compound, including crystal system, space group, bond lengths, and bond angles, as well as weak hydrogen bonding interactions that contribute to the three-dimensional structure of the molecule. These properties are determined using X-ray diffraction and density functional theory (DFT). Similar methods could be used to analyze the physical and chemical properties of "N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine".

Aplicaciones Científicas De Investigación

Application 1: Antimicrobial Study

- Summary of the Application: The compound (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, which is similar to the compound you mentioned, has been synthesized and studied for its antimicrobial properties .

- Methods of Application: The compound was characterized using FT-IR, UV–visible, 1H NMR, HRMS techniques, and its molecular structure was elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies of the compound were calculated using the DFT/(B3LYP) method with 6-311++ G (d, p) basis set .

- Results: The synthesized compound showed moderate antimicrobial activity against selected pathogens .

Application 2: Potential Anticancer Agent

- Summary of the Application: A new hybrid compound of chalcone-salicylate has been synthesized, which includes a (4-methoxyphenyl)acryloyl group similar to the compound you mentioned. This compound was studied for its potential cytotoxic activity against breast cancer .

- Methods of Application: The structure of the compound was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR. Its potency against breast cancer was studied in silico using computational approaches (molecular docking and MD simulation) .

- Results: The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It was predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .

Application 3: Antiviral Activity

- Summary of the Application: Indole derivatives, which share a similar structure to the compound you mentioned, have been studied for their antiviral properties .

- Methods of Application: Various indole derivatives were synthesized and their antiviral activities were tested in vitro against a broad range of RNA and DNA viruses .

- Results: Some indole derivatives showed potent antiviral activities with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Application 4: Antitubercular Activity

- Summary of the Application: Certain indole derivatives have been synthesized and studied for their antitubercular properties .

- Methods of Application: The synthesized indole derivatives were tested for their growth inhibitory effects against Mycobacterium tuberculosis .

- Results: Some derivatives, such as 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide, showed potent growth inhibitory effects with a minimum inhibitory concentration (MIC) of 0.2 μg/mL .

Application 5: Antagonist Activity to ERα

- Summary of the Application: A compound with a (4-methoxyphenyl)acryloyl group, similar to the compound you mentioned, has been studied for its antagonist activity to Estrogen Receptor alpha (ERα) .

- Methods of Application: The compound’s interactions with ERα were studied using computational approaches .

- Results: The compound was found to have hydrophilic interactions with ERα, which play an important role in its antagonist activity .

Application 6: Material Science

- Summary of the Application: Chalcones, which share a similar structure to the compound you mentioned, have been used in various material science fields .

- Methods of Application: Chalcones have been used in nonlinear optics, optoelectronics, electrochemical sensing, Langmuir films, and photoinitiated polymerization .

- Results: Due to their significant applications, chalcones have attracted much attention in the past decades .

Propiedades

IUPAC Name |

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-7-12-9-10-5-4-6-11(8-10)13-2/h3-6,8,12H,1,7,9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQKVHKXGOEWBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405927 |

Source

|

| Record name | N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine | |

CAS RN |

110841-68-4 |

Source

|

| Record name | N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

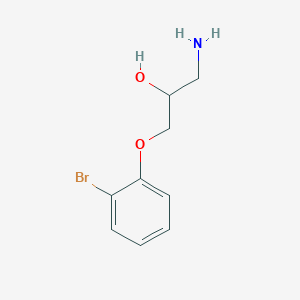

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)

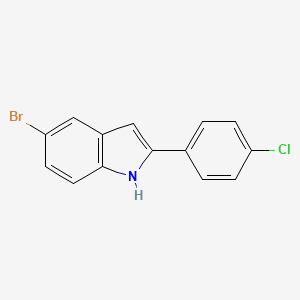

![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)

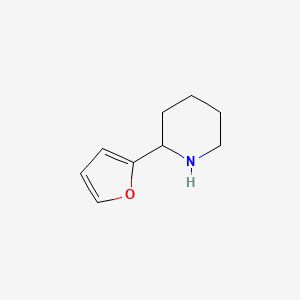

![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)

![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)